4-Bromo-2-(2-fluorophenyl)pyridazin-3(2H)-one
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Description
4-Bromo-2-(2-fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H6BrFN2O and its molecular weight is 269.073. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds
One prominent application of 4-Bromo-2-(2-fluorophenyl)pyridazin-3(2H)-one is in the synthesis of biologically active compounds. It serves as an important intermediate in the production of various heterocyclic compounds that exhibit a range of biological activities. For instance, it has been utilized in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound with potential biological significance. This synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, highlighting its versatility as a precursor in complex organic syntheses (Wang et al., 2016).
Anticancer, Antiangiogenic, and Antioxidant Activities
Another significant application of related pyridazinone derivatives is in the development of compounds with anticancer, antiangiogenic, and antioxidant properties. A series of pyridazinone derivatives have been synthesized and evaluated for their inhibitory effects on various cancer cell lines, demonstrating potential as lead compounds in cancer therapy. Some derivatives have shown potent antiangiogenic activity against key cytokines involved in tumor progression, as well as significant antioxidant activities, highlighting the therapeutic potential of pyridazinone scaffolds in oncology and other related areas (Kamble et al., 2015).
Antibacterial Activities
Research has also been conducted on the use of this compound derivatives for antibacterial applications. Novel heterocyclic compounds synthesized from this chemical have been studied for their expected antibacterial activities, providing a foundation for the development of new antibacterial agents (El-hashash et al., 2015).
Crystal Structure Analysis
The compound has also been the subject of crystal structure and theoretical studies to understand its molecular configuration and potential interactions. Analysis of its crystal structure can provide insights into its chemical behavior and potential interactions in biological systems, contributing to the rational design of new compounds with desired properties (Daoui et al., 2019).
Properties
IUPAC Name |
4-bromo-2-(2-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-5-6-13-14(10(7)15)9-4-2-1-3-8(9)12/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNSUFFBTHJVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC=N2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.